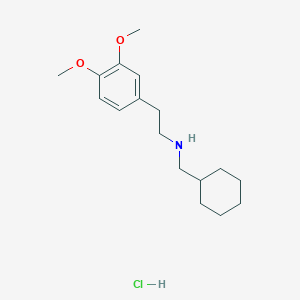

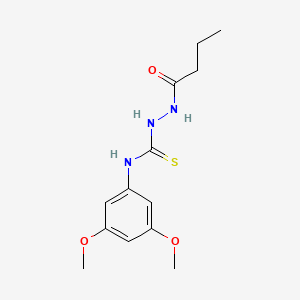

![molecular formula C14H10ClN3O2 B4747409 5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4747409.png)

5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are an emerging scaffold in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” are not available, pyrido[2,3-d]pyrimidines can be synthesized from 5-acetyl-4-aminopyrimidines. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique

Anticancer Activity

Thienopyrimidine derivatives, which include the core structure of the compound , are known for their anticancer properties. They act by inhibiting various enzymes and pathways involved in cancer cell proliferation and metastasis. Specifically, they have been shown to inhibit protein kinases (PKs), which are critical in the progression of cancer due to mutations that can lead to oncogenesis . The development of kinase inhibitors as anticancer medicines is a crucial research priority, and thienopyrimidines are often used as scaffolds in these drugs due to their similarity to purines .

Antibacterial and Antifungal Applications

Compounds with pyrrolo[2,3-d]pyrimidine moiety, which is similar to the compound of interest, exhibit broad biological applications including antibacterial and antifungal activities . These properties make them valuable in the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern.

Adenosine Receptor Modulation

The structural analogs of the compound have been used as modulators for adenosine A1 and A3 receptors . These receptors play a significant role in various physiological processes, including cardiac rhythm and cerebral blood flow, making them a target for therapeutic interventions in conditions like arrhythmias and stroke.

Anti-inflammatory Properties

Derivatives of the compound have shown potential as anti-inflammatory agents . This application is particularly important in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Activity

The compound’s derivatives also exhibit antiviral activities . This is a promising field of research, especially with the ongoing need for new antiviral drugs to combat emerging viral infections and the development of resistance to current treatments.

Antitubercular Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their anti-mycobacterial activities, which include action against the bacteria causing tuberculosis . Given the global health burden of tuberculosis and the challenge of drug-resistant strains, this application is of significant importance.

Medicinal Chemistry: Drug Development

The compound’s structure is conducive to medicinal chemistry applications, where it can be used in the synthesis of various pharmaceutical drugs . Its structural features are attractive for the development of drugs with improved selectivity, efficiency, and safety profiles.

Miscellaneous Applications

Beyond the biomedical field, such compounds have been utilized in the synthesis of dyestuffs, sanitizers, corrosion inhibitors, antioxidants, and in copolymer synthesis . These diverse applications highlight the compound’s versatility in various industrial and research settings.

Mécanisme D'action

Target of Action

The primary targets of 5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell. For instance, it acts as an ATP-competitive inhibitor for the Src family of protein tyrosine kinases . This interaction results in the inhibition of the kinase activity of these proteins, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis.

Biochemical Pathways

The compound affects several biochemical pathways due to its broad spectrum of targets. For instance, it inhibits the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth. It also inhibits the mammalian target of rapamycin pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . The compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would impact its bioavailability and efficacy as a drug.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This is due to the compound’s inhibitory effects on various kinases that are crucial for cell growth and survival.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can affect the compound’s antitubercular activity

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-18-12-11(13(19)17-14(18)20)10(6-7-16-12)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKVPBLJCRTUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

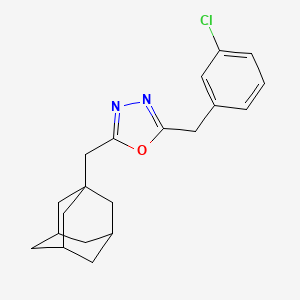

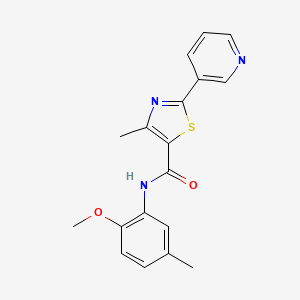

![3,4,7-trimethyl-2-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4747328.png)

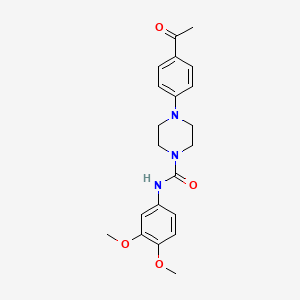

![N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747338.png)

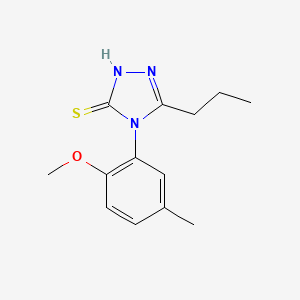

![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747356.png)

![5,6-dimethyl-1-[3-(phenylthio)propanoyl]-1H-benzimidazole](/img/structure/B4747362.png)

![N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4747363.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4747388.png)

![4-{[5-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzonitrile](/img/structure/B4747413.png)